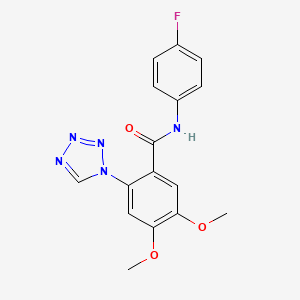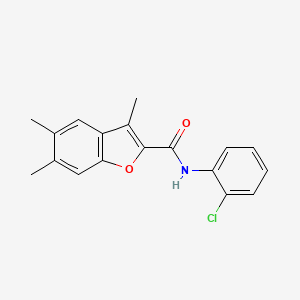
2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic organic compound with a molecular formula C21H19N3O2. It is commonly referred to as AG-1478 and belongs to the class of quinazoline-based tyrosine kinase inhibitors. AG-1478 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which has been extensively studied for its therapeutic potential in cancer treatment.
科学的研究の応用
AG-1478 has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines including breast, lung, prostate, and head and neck cancers. AG-1478 exerts its anti-cancer effect by blocking the activity of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, which is overexpressed in many cancer cells and plays a crucial role in tumor growth and metastasis.
作用機序
AG-1478 is a reversible inhibitor of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone tyrosine kinase activity. It binds to the ATP-binding site of the kinase domain of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone and prevents the transfer of phosphate groups from ATP to tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways that promote cell growth and survival. AG-1478 has been shown to selectively inhibit the activity of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone and not other receptor tyrosine kinases such as HER2 and HER3.
Biochemical and physiological effects:
AG-1478 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the autophosphorylation of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone and downstream signaling pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation and survival. Physiologically, AG-1478 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
AG-1478 has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, which allows for specific targeting of this receptor in cancer cells. Another advantage is its reversible binding, which allows for the measurement of the kinetics of 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone inhibition. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental conditions. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on AG-1478. One direction is to investigate its potential for combination therapy with other anti-cancer agents. Another direction is to explore its use in cancer prevention and early detection. Additionally, further studies are needed to elucidate the molecular mechanisms of AG-1478's anti-cancer effects and to identify biomarkers that can predict its efficacy in different cancer types. Finally, the development of more potent and selective 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone inhibitors based on the structure of AG-1478 may lead to the discovery of novel anti-cancer agents.
合成法
AG-1478 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2-amino-6-methylpyridine to form 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridinyl)quinazolin-4(3H)-one. This intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield AG-1478. The purity and yield of AG-1478 can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-6-5-9-19(22-14)24-20(15-10-12-16(26-2)13-11-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFLCGYSUXZWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)

![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)
